6-Hydrazinylnicotinic acid hydrochloride
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Overview
Description
6-Hydrazinylnicotinic acid hydrochloride is an organic compound with the chemical formula C6H7N3O2·HCl It is a derivative of nicotinic acid, featuring a hydrazine group at the 6-position of the pyridine ring
Mechanism of Action
Pharmacokinetics
It’s known that the compound is soluble in water and acidic solutions , which could potentially influence its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 6-Hydrazinylnicotinic acid hydrochloride . For instance, its solubility in water and acidic solutions suggests that it might be more active in certain physiological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydrazinylnicotinic acid hydrochloride can be synthesized through the reaction of hydrazine with 6-chloronicotinic acid. The reaction typically involves the use of sodium hydroxide or ammonia as a buffer to prevent side reactions . The process can be summarized as follows:
- Dissolve 6-chloronicotinic acid in a suitable solvent.
- Add hydrazine hydrate to the solution.
- Adjust the pH using sodium hydroxide or ammonia.
- Stir the mixture at an appropriate temperature until the reaction is complete.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinylnicotinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Azides or other oxidized derivatives.
Reduction: Hydrazones or reduced derivatives.
Substitution: Substituted hydrazinylnicotinic acid derivatives.
Scientific Research Applications
6-Hydrazinylnicotinic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Industry: It is used in the production of metal complexes and as a reagent in material science.
Comparison with Similar Compounds
6-Hydrazinonicotinic acid: Similar in structure but lacks the hydrochloride group.
6-Chloronicotinic acid: Precursor in the synthesis of 6-hydrazinylnicotinic acid hydrochloride.
Nicotinic acid: Parent compound with a carboxylic acid group at the 3-position of the pyridine ring.
Uniqueness: this compound is unique due to the presence of the hydrazine group at the 6-position, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-hydrazinylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-9-5-2-1-4(3-8-5)6(10)11;/h1-3H,7H2,(H,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDZLBALZCKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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